![molecular formula C16H33FO8 B14191855 23-Fluoro-3,6,9,12,15,18,21-heptaoxatricosan-1-ol CAS No. 917763-55-4](/img/structure/B14191855.png)
23-Fluoro-3,6,9,12,15,18,21-heptaoxatricosan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
23-Fluoro-3,6,9,12,15,18,21-heptaoxatricosan-1-ol is a chemical compound with the molecular formula C16H33FO8. It is a fluorinated derivative of heptaethylene glycol, which is known for its unique properties and applications in various fields such as chemistry, biology, and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 23-Fluoro-3,6,9,12,15,18,21-heptaoxatricosan-1-ol typically involves the fluorination of heptaethylene glycol. The process can be carried out using various fluorinating agents under controlled conditions to ensure the selective introduction of the fluorine atom at the desired position .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reagents and maintain the required reaction conditions. The process is optimized to achieve high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
23-Fluoro-3,6,9,12,15,18,21-heptaoxatricosan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce various alcohols .
Wissenschaftliche Forschungsanwendungen
23-Fluoro-3,6,9,12,15,18,21-heptaoxatricosan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug delivery systems.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 23-Fluoro-3,6,9,12,15,18,21-heptaoxatricosan-1-ol involves its interaction with specific molecular targets and pathways. The fluorine atom can influence the compound’s reactivity and binding affinity to various biomolecules, potentially affecting biological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,6,9,12,15,18,21-Heptaoxatricosan-1-ol: A non-fluorinated analog with similar structural features but different reactivity and properties.
23-Azido-3,6,9,12,15,18,21-heptaoxatricosan-1-ol: An azido derivative with distinct chemical behavior and applications.
Uniqueness
The presence of the fluorine atom in 23-Fluoro-3,6,9,12,15,18,21-heptaoxatricosan-1-ol imparts unique properties such as increased stability, altered reactivity, and potential biological activity, distinguishing it from its non-fluorinated and azido counterparts .
Eigenschaften
CAS-Nummer |
917763-55-4 |
---|---|
Molekularformel |
C16H33FO8 |
Molekulargewicht |
372.43 g/mol |
IUPAC-Name |
2-[2-[2-[2-[2-[2-[2-(2-fluoroethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C16H33FO8/c17-1-3-19-5-7-21-9-11-23-13-15-25-16-14-24-12-10-22-8-6-20-4-2-18/h18H,1-16H2 |
InChI-Schlüssel |
KHMCLINPSAQLCV-UHFFFAOYSA-N |
Kanonische SMILES |
C(COCCOCCOCCOCCOCCOCCOCCF)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.